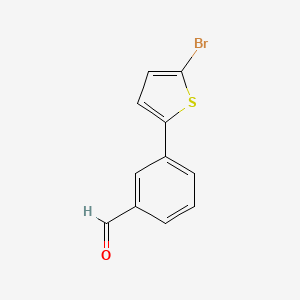

3-(5-Bromothiophen-2-yl)benzaldehyde

Description

Significance of Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated aromatic aldehydes are a cornerstone of synthetic organic chemistry, serving as pivotal intermediates in the construction of a vast array of complex molecules. The presence of a halogen atom on the aromatic ring significantly influences the reactivity of the aldehyde and provides a site for further functionalization through various cross-coupling reactions.

The aldehyde group itself is a versatile functional group, readily participating in a multitude of chemical transformations, including:

Nucleophilic addition reactions: Forming alcohols, imines, and other functional groups.

Wittig and related olefination reactions: Creating carbon-carbon double bonds.

Reductive amination: Synthesizing amines.

Condensation reactions: Such as the Claisen-Schmidt condensation to form chalcones.

The halogen substituent, typically chlorine, bromine, or iodine, introduces several key advantages:

Directed reactivity: The halogen can direct subsequent electrophilic aromatic substitution to specific positions on the ring.

Cross-coupling capabilities: Halogenated arenes are excellent substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. youtube.comnih.govlibretexts.orgresearchgate.netyoutube.com

Modulation of electronic properties: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and the properties of the final molecule.

The strategic placement of a halogen on an aromatic aldehyde thus provides a dual functionality that synthetic chemists can exploit to build molecular complexity in a controlled and efficient manner.

Role of Brominated Thiophene (B33073) Derivatives in Medicinal and Materials Chemistry

Thiophene and its derivatives are a privileged class of heterocyclic compounds, widely recognized for their presence in numerous biologically active molecules and functional organic materials. nih.gov The introduction of a bromine atom onto the thiophene ring further enhances its utility and has led to significant advancements in both medicinal and materials chemistry.

In Medicinal Chemistry:

Brominated thiophenes serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. nih.govbohrium.com The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse substituents, allowing for the fine-tuning of a molecule's biological activity. nih.gov Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial

Anti-inflammatory

Anticancer

Antiviral

The thiophene ring is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

In Materials Chemistry:

The unique electronic properties of the sulfur-containing thiophene ring make it an excellent component for organic electronic materials. Brominated thiophenes are key building blocks for the synthesis of:

Conducting polymers: Polythiophenes, synthesized from the polymerization of brominated thiophene monomers, are among the most studied classes of conducting polymers with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. juniperpublishers.commdpi.com

Organic photovoltaics (OPVs): Thiophene-based materials are extensively used as electron-donor materials in the active layer of organic solar cells due to their ability to absorb sunlight and transport charge carriers. Bromination provides a convenient handle for the synthesis and modification of these materials. researchgate.net

The ability to precisely control the structure and electronic properties of thiophene-based materials through bromination and subsequent cross-coupling reactions is a key driver of innovation in this field.

Overview of Research Trajectories for 3-(5-Bromothiophen-2-yl)benzaldehyde

The research involving this compound is primarily focused on leveraging its unique structural features for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One of the most prominent research avenues is its use as a precursor in the synthesis of chalcones . Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core and are known to exhibit a wide range of biological activities. nih.govresearchgate.net The Claisen-Schmidt condensation of this compound with various acetophenones yields a library of thiophene-containing chalcones. These compounds are then screened for their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.net

For instance, the synthesis of (E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one has been reported, and its molecular structure confirmed by single-crystal X-ray diffraction. researchgate.net Another study detailed the synthesis and spectroscopic characterization of 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one.

Another significant research trajectory involves utilizing the bromine atom for further functionalization via Suzuki-Miyaura cross-coupling reactions . youtube.comnih.govlibretexts.orgresearchgate.netyoutube.comnih.gov This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the thiophene ring. This strategy opens up possibilities for creating a diverse range of derivatives with tailored electronic and photophysical properties for applications in organic electronics. researchgate.netacs.org By coupling different aromatic or heterocyclic boronic acids or esters, researchers can systematically tune the properties of the resulting molecules for use in OLEDs or OPVs.

The aldehyde functionality also provides a reactive site for the construction of more complex molecular architectures, such as imines, Schiff bases, and other heterocyclic systems, further expanding the potential applications of this versatile building block.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1528694-65-6 | C11H7BrOS | 267.14 |

| (E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one | Not available | C11H5BrCl2OS2 | 396.10 |

| 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one | Not available | C13H8BrNO3S | 350.18 |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTABANFGDMLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Bromothiophen 2 Yl Benzaldehyde and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches for 3-(5-Bromothiophen-2-yl)benzaldehyde

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The construction of the biaryl system in this compound is well-suited to these methods, with the Suzuki-Miyaura and Stille couplings being particularly prominent.

Suzuki-Miyaura Coupling Strategies Utilizing 5-Bromothiophene-2-boronic Acid

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org This reaction is characterized by its mild conditions, high tolerance for various functional groups, and the generally low toxicity of the boron-containing reagents. libretexts.org

The synthesis of this compound via this method would strategically involve the coupling of 5-bromothiophene-2-boronic acid with 3-bromobenzaldehyde. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For the coupling of thiophene (B33073) derivatives, which can be challenging substrates, optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Catalytic Systems: Palladium catalysts are the most extensively used for Suzuki couplings. libretexts.org Precatalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly employed in conjunction with phosphine (B1218219) ligands. libretexts.org For challenging couplings involving heteroaryl halides, highly active and robust catalyst systems are often required. acs.org Supported palladium catalysts, for instance, on activated carbon or metal oxides, have also shown high activity and offer the advantage of easier separation and recycling. researchgate.netcapes.gov.br

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands are known to enhance the reactivity of the catalyst. acs.org For the coupling of thiophene boronic acids with heteroaryl chlorides, a catalyst system composed of Pd(OAc)₂ with a monophosphine ligand has proven to be highly effective, even at low catalyst loadings. acs.org

Bases and Solvents: A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. mdpi.com The selection of the solvent is also important, with options ranging from toluene (B28343) and acetonitrile (B52724) to aqueous solvent mixtures. mdpi.comacs.org Aqueous n-butanol has been identified as an efficient solvent for the Suzuki coupling of thiophene- and furanboronic acids with aryl chlorides, offering the benefit of facile product separation. acs.org

| Parameter | Optimized Conditions for Thiophene Suzuki-Miyaura Coupling |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand; Supported Pd catalysts |

| Ligand | Electron-rich and bulky monophosphine ligands |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | Toluene, 1,4-Dioxane, Acetonitrile, aqueous n-Butanol |

| Temperature | Typically elevated, often in the range of 70-110 °C |

Stille Cross-Coupling Approaches for Construction of C-C Bonds

The Stille cross-coupling reaction provides an alternative and versatile method for the formation of C-C bonds, involving the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org

For the synthesis of this compound, a plausible Stille coupling strategy would involve the reaction of a 5-bromothiophene-2-stannane derivative with 3-bromobenzaldehyde. The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A representative pathway could involve the initial synthesis of the stannane (B1208499) reagent by reacting 5-bromothiophene with hexabutylditin in the presence of a palladium catalyst, followed by the coupling with 3-bromobenzaldehyde.

Direct Formylation Reactions for Thiophene-Based Aldehydes

Direct formylation reactions offer a more classical approach to introduce an aldehyde group onto an aromatic ring. The Vilsmeier-Haack reaction is a particularly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as thiophenes. chemistrysteps.comorganic-chemistry.org

Vilsmeier-Haack Formylation in the Synthesis of 5-Bromothiophene-2-carbaldehyde (B154028)

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. ijpcbs.com

In the context of synthesizing a precursor for this compound, the Vilsmeier-Haack formylation of 2-bromothiophene (B119243) would yield 5-bromothiophene-2-carbaldehyde. This intermediate could then be coupled with a suitable phenyl-containing reagent to form the final product. The reaction is generally efficient and proceeds under mild conditions. ijpcbs.com

| Reagent | Role |

| 2-Bromothiophene | Starting Material (Substrate) |

| N,N-Dimethylformamide (DMF) | Forms the Vilsmeier reagent |

| Phosphorus oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent |

Stepwise Synthetic Pathways Involving Bromination and Formylation

A stepwise approach, separating the bromination and formylation steps, provides another viable route to this compound. This strategy allows for greater control over the introduction of each functional group.

One possible pathway would involve the initial synthesis of 3-(thiophen-2-yl)benzaldehyde through a cross-coupling reaction, such as a Suzuki-Miyaura coupling between 2-thienylboronic acid and 3-bromobenzaldehyde. The resulting 3-(thiophen-2-yl)benzaldehyde can then undergo selective bromination at the 5-position of the thiophene ring. The thiophene ring is generally more susceptible to electrophilic substitution than the benzaldehyde (B42025) ring, allowing for regioselective bromination. Reagents such as N-bromosuccinimide (NBS) are commonly used for such transformations.

Alternatively, one could start with the bromination of a thiophene derivative, followed by a formylation reaction. For example, thiophene can be brominated to yield 2,5-dibromothiophene. This can then undergo a selective reaction, such as a metal-halogen exchange followed by formylation, to introduce the aldehyde group at one of the bromine-substituted positions. The resulting 5-bromothiophene-2-carbaldehyde can then be used in a subsequent cross-coupling reaction with a phenylboronic acid derivative to construct the final molecule.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | 2-Thienylboronic acid, 3-Bromobenzaldehyde, Pd catalyst, Base | 3-(Thiophen-2-yl)benzaldehyde |

| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | This compound |

Green Chemistry Considerations in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including thiophene derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For a molecule like this compound, this translates to developing synthetic routes that are not only high-yielding but also environmentally benign.

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. In the context of Suzuki-Miyaura couplings relevant to the synthesis of thiophene-containing biaryls, reactions can be performed by grinding the reactants together, sometimes with a solid support like aluminum oxide.

Research on the synthesis of thiophene oligomers via Suzuki coupling has demonstrated the viability of solvent-free conditions. sci-hub.sehielscher.com In these procedures, a mixture of a thienyl bromide, a thienyl boronic acid or ester, a palladium catalyst, and a base are adsorbed onto a solid support and then subjected to energy input, often in the form of microwave irradiation. This approach not only eliminates the need for a solvent but can also lead to faster reaction times and easier product purification. While direct examples for this compound are not prominent in the literature, the successful application of this method to similar structures provides a strong proof-of-concept.

Table 1: Illustrative Examples of Solvent-Free Suzuki Coupling for Thiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base/Support | Conditions | Product | Yield (%) | Reference |

| 2-Bromo-2,2'-bithiophene | Bis(pinacolato)diboron | Pd(OAc)₂ / K₂CO₃ / Al₂O₃ | Microwave, 6 min | Quaterthiophene | 65 | sci-hub.se |

| Dibromoterthiophene | Thienylboronic acid | Pd(OAc)₂ / K₂CO₃ / Al₂O₃ | Microwave, 11 min | Quinquethiophene | 74 | sci-hub.senih.gov |

This table presents data for structurally related compounds to illustrate the potential of the described synthetic method.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. By using microwave irradiation, it is possible to heat reaction mixtures rapidly and efficiently, often leading to dramatic reductions in reaction times and improved yields. youtube.com This technique is particularly well-suited for palladium-catalyzed cross-coupling reactions.

The synthesis of 2-aryl and 2,5-diarylthiophene derivatives via microwave-assisted Suzuki-Miyaura coupling has been extensively studied. libretexts.orgjocpr.com For instance, the coupling of 2-bromothiophene with various arylboronic acids using a palladium complex as a catalyst can be achieved in minutes under microwave irradiation, compared to hours under conventional heating. libretexts.org This rapid and efficient heating makes MAOS a highly attractive green methodology for the synthesis of this compound. The combination of solvent-free conditions with microwave assistance represents a particularly sustainable approach, offering both environmental benefits and enhanced reaction efficiency. sci-hub.sehielscher.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling for a Thiophene Derivative

| Reactants | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 2,5-Dibromothiophene + Phenylboronic acid | Palladium(II) complex / K₂CO₃ / Dioxane | Conventional heating, 14h | 2,5-Diphenylthiophene | 90 | libretexts.org |

| 2,5-Dibromothiophene + Phenylboronic acid | Palladium(II) complex / K₂CO₃ / Dioxane | Microwave irradiation, 15 min | 2,5-Diphenylthiophene | 93 | libretexts.org |

This table is based on data for a related 2,5-diarylthiophene to demonstrate the advantages of MAOS.

Sonochemistry , the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. sci-hub.sejocpr.com Ultrasound has been shown to facilitate Suzuki coupling reactions, often leading to higher yields and shorter reaction times compared to silent (non-irradiated) reactions. hielscher.com Studies on ultrasound-assisted Stille cross-coupling for the synthesis of unsymmetrical biaryls have shown that this method can produce the desired products in as little as 30 minutes with a reduced amount of catalyst and minimal by-products. sci-hub.se The application of sonication to the Suzuki coupling of a bromothiophene with a benzaldehyde-derived boronic acid could therefore offer a mild and efficient route to the target compound.

Mechanochemistry , which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball-milling), is a completely solvent-free technique that aligns perfectly with the principles of green chemistry. mdpi.comresearchgate.net This method has been successfully employed for a variety of organic transformations, including the synthesis of heterocyclic compounds. While direct reports on the mechanochemical synthesis of this compound via Suzuki coupling are scarce, the general applicability of ball-milling to promote C-C bond formation suggests its potential. mdpi.com For example, mechanochemical methods have been developed for the aerobic oxidative Heck coupling, another important palladium-catalyzed reaction, under solvent-free conditions. researchgate.net This indicates a strong potential for developing a similar mechanochemical protocol for the Suzuki coupling required to synthesize the title compound.

Chemical Reactivity and Transformation Studies of 3 5 Bromothiophen 2 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety in 3-(5-Bromothiophen-2-yl)benzaldehyde

The aldehyde functional group in this compound serves as a versatile handle for various chemical modifications, including oxidation, reduction, and condensation reactions. These transformations are fundamental in constructing more complex molecular architectures.

Oxidation Reactions to Carboxylic Acid Analogs

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 3-(5-bromothiophen-2-yl)benzoic acid. This transformation is a common step in the synthesis of various organic molecules. Standard oxidizing agents can be employed for this purpose, leading to the formation of the carboxylic acid derivative in high yields. While specific experimental data for the oxidation of this compound is not extensively detailed in the available literature, general protocols for the oxidation of aromatic aldehydes are well-established and can be applied to this substrate.

Table 1: General Conditions for Aldehyde Oxidation

| Oxidizing Agent | Solvent(s) | Typical Reaction Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Water, Acetone, Pyridine | Varies (acidic, basic, or neutral), Room temperature to reflux | 3-(5-Bromothiophen-2-yl)benzoic acid |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temperature | 3-(5-Bromothiophen-2-yl)benzoic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Water, Ethanol (B145695) | Room temperature | 3-(5-Bromothiophen-2-yl)benzoic acid |

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde functionality in this compound affords the corresponding primary alcohol, [3-(5-bromothiophen-2-yl)phenyl]methanol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com The choice of reducing agent and solvent system can be tailored to achieve high yields and selectivity.

A common laboratory procedure involves the use of sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. google.com

Table 2: Typical Conditions for Aldehyde Reduction

| Reducing Agent | Solvent(s) | Typical Reaction Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | [3-(5-Bromothiophen-2-yl)phenyl]methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature, followed by aqueous workup | [3-(5-Bromothiophen-2-yl)phenyl]methanol |

Condensation Reactions for Formation of Extended π-Systems

The aldehyde group of this compound is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of extended π-conjugated systems. These reactions are pivotal in the synthesis of compounds with interesting photophysical and electronic properties.

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a powerful method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netatconline.bizrsc.orgacs.orgresearchgate.net In this reaction, this compound can react with various substituted acetophenones to yield a diverse library of chalcone (B49325) derivatives. These compounds are of interest due to their potential biological activities and as precursors for other heterocyclic systems.

The general procedure involves dissolving the aldehyde and ketone in an alcohol, followed by the dropwise addition of an aqueous base solution, such as sodium hydroxide (B78521) or potassium hydroxide, at room temperature. researchgate.net

Table 3: Representative Claisen-Schmidt Condensation of this compound

| Ketone Reactant | Base | Solvent | Product |

| Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(3-(5-bromothiophen-2-yl)phenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | KOH | Methanol | (E)-1-(p-tolyl)-3-(3-(5-bromothiophen-2-yl)phenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | NaOH | Ethanol | (E)-1-(4-chlorophenyl)-3-(3-(5-bromothiophen-2-yl)phenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | KOH | Methanol | (E)-1-(4-methoxyphenyl)-3-(3-(5-bromothiophen-2-yl)phenyl)prop-2-en-1-one |

The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This condensation reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. ijpsr.comderpharmachemica.comresearchgate.netuobabylon.edu.iqarabjchem.org The resulting imines are valuable intermediates in organic synthesis and can also exhibit a range of biological activities. A study on the synthesis of Schiff bases from a related compound, 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, with various aromatic amines provides a procedural basis for similar reactions with this compound. ijpsr.com

Table 4: General Synthesis of Schiff Bases from this compound

| Primary Amine | Solvent | Catalyst (optional) | Product |

| Aniline | Ethanol | Acetic acid | N-(3-(5-bromothiophen-2-yl)benzylidene)aniline |

| 4-Methylaniline | Methanol | p-Toluenesulfonic acid | N-(3-(5-bromothiophen-2-yl)benzylidene)-4-methylaniline |

| 4-Chloroaniline | Ethanol | - | N-(3-(5-bromothiophen-2-yl)benzylidene)-4-chloroaniline |

| 4-Methoxyaniline | Methanol | Acetic acid | N-(3-(5-bromothiophen-2-yl)benzylidene)-4-methoxyaniline |

Reactivity of the Bromine Atom in this compound

The bromine atom attached to the thiophene (B33073) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through transition-metal-catalyzed cross-coupling. These reactions are instrumental in the synthesis of complex molecules with applications in materials science and medicinal chemistry. The aldehyde group can either be protected prior to the coupling reaction or, in many cases, can be tolerated by the reaction conditions.

Prominent examples of such cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromothiophene derivative with a boronic acid or ester, forming a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds. nih.govnih.govrsc.orgresearchgate.net

Heck Reaction: In the Heck reaction, the bromothiophene is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govbeilstein-journals.orgnih.govlibretexts.org

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the bromothiophene with a terminal alkyne, yielding a substituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the bromothiophene with an amine. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgresearchgate.net

Table 5: Overview of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl or vinyl-substituted thiophene |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-substituted alkyne |

| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | Aryl amine |

Nucleophilic Substitution Reactions

The bromine atom attached to the thiophene ring serves as a competent leaving group, enabling nucleophilic aromatic substitution reactions, although this pathway is generally less favored than cross-coupling reactions for aryl halides. More commonly, the aldehyde functionality is the primary site for nucleophilic attack. The substitution on the benzaldehyde (B42025) ring at the 3-position maximizes electronic conjugation with the thiophene ring, which enhances the electrophilic character of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic additions.

Furthermore, the bromine atom can be replaced through various substitution reactions, often catalyzed by transition metals, using a range of nucleophiles.

| Nucleophile Type | Reagent Example | Product Type |

| Amines | Alkyl/Aryl Amines | 3-(5-(Alkyl/Aryl)aminothiophen-2-yl)benzaldehyde |

| Thiols | Thiophenols | 3-(5-(Arylthio)thiophen-2-yl)benzaldehyde |

| Alkoxides | Sodium Methoxide | 3-(5-Methoxythiophen-2-yl)benzaldehyde |

This table represents potential nucleophilic substitution products based on the general reactivity of brominated thiophenes.

Further Cross-Coupling Functionalizations (e.g., Suzuki, Stille)

The most significant application of this compound in synthetic chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the thiophene ring is the primary site for these transformations.

Suzuki-Miyaura Coupling: This reaction has proven to be a highly effective method for forming carbon-carbon bonds by coupling the bromothiophene derivative with various organoboron compounds, typically aryl or vinyl boronic acids or their esters. nih.gov The compound this compound exhibits excellent reactivity in Suzuki-Miyaura couplings, often superior to its chloro- and iodo-substituted counterparts due to the optimal balance of reactivity and stability of the C-Br bond. These reactions are fundamental in synthesizing complex bi-aryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.netnih.gov

Stille Coupling: The Stille reaction provides an alternative pathway for C-C bond formation, coupling the aryl bromide with an organotin reagent. wikipedia.org This method is valued for its tolerance of a wide array of functional groups. libretexts.org The reaction mechanism proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.org Though effective, the toxicity of organostannane reagents is a significant drawback compared to the generally low toxicity of boronic acids used in Suzuki couplings. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | 3-(5-Phenylthiophen-2-yl)benzaldehyde |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | (Not required) | 3-(5-Vinylthiophen-2-yl)benzaldehyde |

| Suzuki-Miyaura | Heteroarylboronic acid | CataXCium A Pd G3 | K₂CO₃ | 3-(5-Heteroarylthiophen-2-yl)benzaldehyde |

This table provides illustrative examples of cross-coupling reactions.

Reactivity and Functionalization of the Thiophene Ring

The thiophene ring in this compound is the hub of its cross-coupling reactivity. The primary site of functionalization is the carbon atom bearing the bromine, located at the 5-position.

Regioselective Cross-Coupling : The Suzuki-Miyaura and Stille reactions occur with high regioselectivity at the C5-Br position, leaving the rest of the thiophene ring and the benzaldehyde moiety intact. nih.gov This allows for the precise installation of aryl, heteroaryl, or vinyl groups. nih.gov

Electronic Influence : The sulfur atom in the thiophene ring influences the electronic distribution of the molecule. The ring itself is electron-rich, which facilitates the initial oxidative addition step in palladium-catalyzed coupling cycles.

Ring-Opening Reactions : While not commonly reported for this specific molecule under standard conditions, thiophene rings can undergo ring-opening reactions under specific and often harsh conditions or with particular reagents, a reaction pathway that can lead to acyclic structures or rearrangement into different heterocyclic systems. nih.gov

Reactivity and Functionalization of the Benzaldehyde Phenyl Ring

The benzaldehyde portion of the molecule offers additional sites for chemical modification.

Aldehyde Group Transformations : The aldehyde functional group is highly reactive and can undergo a variety of standard transformations.

Oxidation : It can be readily oxidized to the corresponding carboxylic acid, 3-(5-bromothiophen-2-yl)benzoic acid, using common oxidizing agents.

Reduction : The aldehyde can be reduced to a primary alcohol, (3-(5-bromothiophen-2-yl)phenyl)methanol, using reducing agents like sodium borohydride.

Condensation Reactions : It can participate in condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcones. nih.gov

C-H Functionalization : The aromatic C-H bonds on the phenyl ring are potential sites for functionalization, although this typically requires specific directing groups or catalysts. Methods like directed ortho-metalation can be used to introduce functional groups at positions ortho to a directing group. beilstein-journals.org While the aldehyde itself is not a strong directing group for this purpose, it can be converted into one, such as an oxazoline, to facilitate such reactions. nih.gov Oxidative coupling via C-H activation with partners like alkynes is another advanced method for functionalizing the phenyl ring. researchgate.net

Mechanistic Investigations of Main and Side Reactions in Synthetic Pathways

Understanding the mechanisms of the primary synthetic routes and potential side reactions is crucial for optimizing reaction conditions and maximizing yields.

Main Reaction Pathway (Suzuki-Miyaura Coupling): The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. researchgate.net

Main Reaction Pathway (Stille Coupling): The Stille coupling follows a similar catalytic cycle:

Oxidative Addition : A Pd(0) catalyst reacts with this compound. wikipedia.org

Transmetalation : The organostannane reagent exchanges its organic moiety with the halide on the Pd(II) center. This is often the rate-determining step. wikipedia.org

Reductive Elimination : The coupled product is released, and the Pd(0) catalyst is regenerated. wikipedia.org

Side Reactions: In any synthetic pathway, the formation of side products can occur, impacting the purity and yield of the desired molecule. mdpi.com

Homocoupling : In Stille reactions, the organotin reagent can couple with itself to form a dimer (R-R). wikipedia.org In Suzuki reactions, the boronic acid can also undergo homocoupling to produce a biaryl byproduct.

Debromination : Reductive cleavage of the C-Br bond can occur, leading to the formation of 3-(thiophen-2-yl)benzaldehyde. This can be promoted by the catalyst, base, or impurities.

Protodeborylation : In Suzuki couplings, the boronic acid can react with a proton source (like water) to be converted back to the corresponding arene, reducing the efficiency of the cross-coupling.

| Pathway Step | Description | Potential Side Reaction | Side Product Example |

| Oxidative Addition | Pd(0) inserts into the C-Br bond. | Catalyst degradation | Inactive Pd species |

| Transmetalation | Organic group is transferred to Pd. | Homocoupling of organometallic reagent | Biphenyl (from phenylboronic acid) |

| Reductive Elimination | Coupled product is formed. | Reductive debromination | 3-(Thiophen-2-yl)benzaldehyde |

This table outlines the main mechanistic steps for cross-coupling and associated side reactions.

Advanced Spectroscopic and Structural Characterization of 3 5 Bromothiophen 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 3-(5-Bromothiophen-2-yl)benzaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton in the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region, around 9.98 ppm. The protons on the benzaldehyde (B42025) ring exhibit chemical shifts and splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. A singlet is observed at approximately 7.86 ppm, a doublet at 7.77 ppm with a coupling constant (J) of 7.6 Hz, another doublet at 7.61 ppm (J = 7.9 Hz), and a triplet at 7.49 ppm (J = 7.8 Hz) rsc.org. These multiplicities arise from spin-spin coupling with adjacent non-equivalent protons. The protons on the thiophene (B33073) ring also show characteristic signals, though they may overlap with the benzene ring protons in some cases.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.98 | s | - | Aldehydic H |

| 7.86 | s | - | Aromatic H |

| 7.77 | d | 7.6 | Aromatic H |

| 7.61 | d | 7.9 | Aromatic H |

| 7.49 | t | 7.8 | Aromatic H |

s = singlet, d = doublet, t = triplet

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The aldehydic carbonyl carbon is highly deshielded and appears at a chemical shift of approximately 190.9 ppm rsc.org. The aromatic and thiophene carbons resonate in the range of 128.0 to 137.8 ppm. The carbon attached to the bromine atom in the thiophene ring is expected to have a chemical shift influenced by the heavy atom effect. The specific assignments for the benzaldehyde and thiophene ring carbons are as follows: 137.8, 135.5, 134.4, 130.4, 129.3, and 128.0 ppm rsc.org.

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 190.9 | C=O (Aldehyde) |

| 137.8 | Aromatic/Thiophene C |

| 135.5 | Aromatic/Thiophene C |

| 134.4 | Aromatic/Thiophene C |

| 130.4 | Aromatic/Thiophene C |

| 129.3 | Aromatic/Thiophene C |

| 128.0 | Aromatic/Thiophene C |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations and is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group docbrown.info. The C-H stretching vibrations of the aldehyde group typically appear as a pair of bands between 2880 and 2650 cm⁻¹ docbrown.info. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and thiophene rings give rise to absorptions in the 1625-1440 cm⁻¹ region docbrown.info. The C-Br stretching frequency is expected at lower wavenumbers, typically in the fingerprint region.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental spectra scispace.com. For this compound, theoretical calculations would confirm the assignment of the aldehydic C=O and C-H stretches. Furthermore, the complex vibrational modes of the coupled benzaldehyde and bromothiophene rings in the fingerprint region (below 1500 cm⁻¹) can be accurately assigned by correlating experimental peaks with calculated frequencies and their corresponding atomic motions scispace.com.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3080-3000 | Aromatic/Thiophene C-H Stretch |

| ~2880-2650 | Aldehyde C-H Stretch |

| ~1700 | Aldehyde C=O Stretch |

| ~1625-1440 | Aromatic/Thiophene C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. The benzaldehyde moiety itself exhibits a strong π→π* transition around 248 nm and a weaker n→π* transition of the carbonyl group at approximately 283 nm researchgate.net. The presence of the extended conjugation with the bromothiophene ring is likely to cause a bathochromic (red) shift in these absorption maxima. For similar conjugated systems containing bromothiophene, absorption bands can be observed at longer wavelengths, indicating a smaller HOMO-LUMO energy gap uobaghdad.edu.iq.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| >248 | π→π* | Conjugated aromatic system |

| >283 | n→π* | Carbonyl group |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₁₁H₇BrOS, the expected molecular weight is approximately 268.15 g/mol . The presence of bromine is a key feature, as it will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The molecular ion peak [M]⁺ is expected to be prominent due to the stability of the aromatic rings. libretexts.org The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving cleavages adjacent to the carbonyl group and within the heterocyclic ring.

Common fragmentation patterns for aldehydes involve the loss of a hydrogen atom to form a stable acylium ion [M-1]⁺, or the loss of the entire formyl radical (-CHO) to yield an [M-29]⁺ fragment. libretexts.orgdocbrown.infomiamioh.edu In the case of benzaldehyde, the [M-1]⁺ peak is often the base peak. docbrown.info Another typical fragmentation for aromatic aldehydes is the loss of carbon monoxide (CO), leading to an [M-28]⁺ peak. docbrown.info

The fragmentation of the bromothiophene moiety would likely involve the cleavage of the C-Br bond, leading to a fragment corresponding to the loss of a bromine radical. Further fragmentation of the thiophene and benzene rings would produce smaller charged species.

A hypothetical fragmentation pattern for this compound is presented in the data table below.

| m/z Value | Proposed Fragment Ion | Interpretation |

| 268/270 | [C₁₁H₇BrOS]⁺ | Molecular ion peak (M⁺) showing the isotopic pattern of bromine. |

| 267/269 | [C₁₁H₆BrOS]⁺ | Loss of a hydrogen atom (M-1) from the aldehyde group, forming a stable acylium ion. |

| 239/241 | [C₁₀H₆BrS]⁺ | Loss of the formyl group (M-CHO). |

| 189 | [C₁₁H₇OS]⁺ | Loss of the bromine atom. |

| 161 | [C₇H₅Br]⁺ | Cleavage of the bond between the benzene and thiophene rings. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the C-C bond between the rings and rearrangement. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. docbrown.info |

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. uni-bremen.de For a molecule like this compound, single-crystal X-ray diffraction would provide precise information on its molecular geometry, as well as insights into its packing in the solid state.

A single-crystal X-ray diffraction study of this compound would involve growing a suitable single crystal, followed by data collection on a diffractometer. nih.gov The resulting diffraction data would be used to solve and refine the crystal structure, often using software packages like SHELXS or SHELXL. nih.gov This analysis would yield detailed information about bond lengths, bond angles, and torsion angles within the molecule.

A hypothetical set of key crystallographic data for this compound is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | 0.045 |

The study of the crystal packing reveals how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

In similar structures containing thiophene and phenyl rings, weak intermolecular interactions like C-H···O and C-H···S hydrogen bonds are commonly observed to stabilize the crystal structure. nih.govuomphysics.net The presence of the bromine atom could also lead to the formation of halogen bonds (C-Br···O or C-Br···S), which are directional interactions that can significantly influence the crystal packing. The aromatic rings may engage in π-π stacking interactions, further contributing to the stability of the supramolecular assembly. The analysis of these interactions helps in understanding the forces that direct the self-assembly of the molecules in the solid state.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps various properties onto the Hirshfeld surface, which is the boundary of a molecule in the crystal.

The normalized contact distance (d_norm) surface is particularly useful for identifying regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds or other strong interactions. nih.gov The shape index and curvedness are other properties that can be mapped to reveal details about the molecular shape and the nature of the intermolecular contacts. nih.gov

Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. nih.govsemanticscholar.org A hypothetical distribution of these contacts is presented below.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 35 |

| C···H / H···C | 25 |

| O···H / H···O | 15 |

| Br···H / H···Br | 10 |

| S···H / H···S | 5 |

| C···C | 5 |

| Other | 5 |

Computational Chemistry and Theoretical Investigations of 3 5 Bromothiophen 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

DFT has emerged as a robust method for investigating the electronic structure of molecules, balancing computational cost with accuracy. For 3-(5-Bromothiophen-2-yl)benzaldehyde, DFT calculations can elucidate a range of properties, from its preferred three-dimensional arrangement to the distribution of its electron density.

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry to find the most stable conformation. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Due to the rotational freedom around the single bond connecting the benzaldehyde (B42025) and thiophene (B33073) rings, multiple conformers may exist.

Computational studies on analogous bi-aryl systems, such as those containing thiophene and benzene (B151609) rings, indicate that the molecule is likely to adopt a non-planar conformation. The dihedral angle between the thiophene and benzene rings is a critical parameter. For instance, in the structurally related (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the thiophene and benzene rings was found to be 13.08(16)°. nih.gov For this compound, a potential energy surface scan, varying the dihedral angle between the two aromatic rings, would reveal the global minimum energy structure. It is anticipated that steric hindrance between the ortho-hydrogens of the benzaldehyde ring and the hydrogen or bromine on the thiophene ring will favor a twisted, rather than a fully planar, conformation.

| Bond | Expected Length (Å) |

|---|---|

| C-Br | ~1.88 |

| C-S (Thiophene) | ~1.72 |

| C=O (Aldehyde) | ~1.22 |

| C-C (Inter-ring) | ~1.47 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 5-bromothiophene ring, which is a common feature in thiophene derivatives. nih.gov Conversely, the LUMO is anticipated to be distributed over the benzaldehyde moiety, particularly the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer (ICT) from the thiophene ring to the benzaldehyde ring upon electronic excitation. The calculated HOMO-LUMO gap for similar brominated thiophene-containing chalcones has been reported to be around 2.7 eV, suggesting that this compound will also exhibit significant electronic activity. researchgate.net

| Parameter | Expected Value (eV) |

|---|---|

| EHOMO | -6.0 to -6.5 |

| ELUMO | -2.5 to -3.0 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red region) is expected to be located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. nih.gov The regions around the hydrogen atoms of the aromatic rings, particularly the aldehyde proton, are anticipated to show the most positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The bromine atom will likely exhibit a region of positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

Quantitative Analysis of Intermolecular and Non-Covalent Interactions (QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are powerful computational tools for identifying and characterizing weak intermolecular and intramolecular interactions. nih.govresearchgate.netresearchgate.net These interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the packing of molecules in the solid state.

For this compound, QTAIM and NCI analyses would likely identify several key non-covalent interactions. In the solid state, C-H···O hydrogen bonds involving the aldehyde group are expected to be a prominent feature, as seen in other benzaldehyde derivatives. rsc.org Furthermore, the bromine atom on the thiophene ring could participate in halogen bonding (C-Br···O or C-Br···π interactions). Pi-stacking interactions between the aromatic rings of adjacent molecules are also anticipated to contribute to the crystal packing.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.commedium.com It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Theoretical Prediction of Chemical Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

The chemical reactivity of a molecule can be effectively described using a set of descriptors derived from its electronic structure. These descriptors, often calculated using DFT, provide a quantitative measure of how a molecule will interact with other chemical species. The core of this analysis lies in the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be distributed across the electron-rich thiophene ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde moiety. The energies of these orbitals, E_HOMO and E_LUMO, are fundamental to calculating various global reactivity descriptors.

Key Chemical Reactivity Descriptors:

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

Electronegativity (χ): Defined by Mulliken as the negative of the chemical potential (μ), it measures the tendency of a molecule to attract electrons. It is calculated as: χ = - (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution. It is calculated as: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): This index, introduced by Parr, measures the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is a crucial descriptor for predicting electrophilic character and is defined as: ω = μ² / (2η) = χ² / (2η)

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.25 |

| LUMO Energy | E_LUMO | - | -2.15 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.10 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.20 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.05 |

| Chemical Softness | S | 1/η | 0.488 |

| Electrophilicity Index | ω | χ²/ (2η) | 4.30 |

The electrophilicity index (ω) provides a scale to classify molecules. A higher value of ω indicates a stronger electrophile. The bromine atom and the aldehyde group in this compound are crucial to its reactivity. The aldehyde group is a known electrophilic site, while the bromine on the thiophene ring can participate in various reactions, including cross-coupling. DFT studies on brominated thiophenes have shown that the presence of bromine significantly influences the electronic properties and reactivity of the molecule. nih.gov

Local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atom of the aldehyde group would be predicted as a primary site for nucleophilic attack.

Prediction of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are essential for modern technologies like optoelectronics and photonics. Organic molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit large NLO responses. The key parameter for quantifying the NLO activity of a molecule at the microscopic level is the first-order hyperpolarizability (β).

Computational chemistry provides a powerful tool to predict the NLO properties of new materials before their synthesis. The hyperpolarizability of this compound can be calculated using DFT methods, often with functionals like CAM-B3LYP or M06, which are known to provide reliable results for NLO properties. nih.gov

The calculation involves determining the components of the hyperpolarizability tensor (β_ijk). The total (or static) first hyperpolarizability (β_tot) is then calculated from these components. A large β_tot value is indicative of significant NLO activity.

The structure of this compound, which connects an electron-rich thiophene ring to an electron-accepting benzaldehyde group, suggests it may possess NLO properties. This donor-π-acceptor (D-π-A) type architecture is a common design motif for NLO chromophores. The π-conjugation across the molecule allows for intramolecular charge transfer (ICT) upon excitation by an intense light source, which is the origin of the NLO response.

Studies on similar bithiophene and cyclopentadithiophene systems have demonstrated that structural modifications, such as the nature of donor and acceptor groups, significantly impact the hyperpolarizability. mdpi.com For instance, enhancing the donor or acceptor strength generally leads to a larger β value.

Table 2: Hypothetical Calculated Hyperpolarizability Components for this compound

| Hyperpolarizability Component | Symbol | Hypothetical Value (a.u.) |

| β_xxx | β_xxx | 450 |

| β_xyy | β_xyy | 25 |

| β_xzz | β_xzz | 15 |

| β_yyy | β_yyy | -10 |

| β_yzz | β_yzz | 5 |

| β_zxx | β_zxx | 30 |

| β_zyy | β_zyy | 8 |

| β_zzz | β_zzz | 2 |

| Total Hyperpolarizability | β_tot | Calculated Value (a.u.) |

| 550 |

Note: The values in the table are hypothetical and for illustrative purposes only, representing the type of data generated from a computational NLO study. The total hyperpolarizability is calculated based on the tensor components.

The magnitude of the calculated β_tot would allow for a comparison with known NLO materials like urea, which is often used as a benchmark. A significantly larger value would suggest that this compound could be a promising candidate for NLO applications. The analysis of frontier orbitals and the energy gap, as discussed in the previous section, also correlates with NLO activity; a smaller HOMO-LUMO gap often leads to higher polarizability and hyperpolarizability. nih.gov

Applications of 3 5 Bromothiophen 2 Yl Benzaldehyde in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the aldehyde and bromo-functional groups allows 3-(5-Bromothiophen-2-yl)benzaldehyde to participate in a wide array of chemical transformations. The aldehyde group is amenable to condensation, oxidation, and reduction reactions, while the bromine atom can be readily substituted through cross-coupling reactions. This dual reactivity makes it a crucial precursor for constructing intricate molecular architectures.

Precursor for Photofunctional Materials: Chromophores and Fluorophores

While direct studies on the photophysical properties of this compound are not extensively documented, its structural motifs are integral to known classes of chromophores and fluorophores. The thiophene (B33073) ring, in particular, is a common component in conjugated systems that exhibit interesting optical and electronic properties.

Derivatives of bromothiophene have been investigated for their fluorescence properties. For instance, compounds like 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exhibit fluorescence in both solution and solid states, with emission wavelengths spanning from 550 to 750 nm. rsc.org The photophysical characteristics of such molecules are often solvent-dependent, showing shifts in their absorption and emission maxima in response to the polarity of the medium. rsc.org

The aldehyde functionality of this compound provides a reactive handle to build larger conjugated systems. Through condensation reactions, it can be incorporated into various molecular frameworks to create novel dyes and pigments. The synthesis of such materials often involves multicomponent reactions that can lead to a diverse library of fluorophores with tunable emission colors, from blue to orange-red. rsc.org

Table 1: Photophysical Properties of a Related Bromothiophene Derivative

| Property | Value | Solvent |

| Absorption Maxima (λmax) | 527, 558, 362 nm | Propylene Carbonate |

| Emission Wavelengths | 550-750 nm | Solution and Plastic Film |

| Stokes Shift | 601 - 836 cm⁻¹ | Various Solvents |

Data is for 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and is intended to be illustrative of the potential of bromothiophene-containing compounds. rsc.org

Building Block for Heterocyclic Scaffolds (e.g., Quinoxaline (B1680401) Derivatives)

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, particularly quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological and technological applications, including as electroluminescent materials and semiconductors.

The classical and most common method for synthesizing quinoxalines involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. However, an alternative and widely used route involves the reaction of an aromatic aldehyde with an o-phenylenediamine. In this context, this compound can serve as the aldehyde component. The reaction typically proceeds via a condensation mechanism, often catalyzed by an acid, to form the quinoxaline ring system.

For example, the synthesis of 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol can be achieved through the condensation of a related aldehyde with o-phenylenediamine. This reaction highlights the utility of the aldehyde group in forming the core heterocyclic structure. Various catalysts and reaction conditions can be employed to optimize the yield and efficiency of quinoxaline synthesis, including the use of recyclable alumina-supported heteropolyoxometalates, which allow for mild reaction conditions at room temperature.

Table 2: General Reaction for Quinoxaline Synthesis

| Reactant 1 | Reactant 2 | Product |

| Aromatic Aldehyde (e.g., this compound) | o-Phenylenediamine | Substituted Quinoxaline |

Synthesis of Polymeric and Oligomeric Structures for Electronic Devices

The presence of the bromine atom on the thiophene ring of this compound makes it a suitable monomer for polymerization reactions, particularly through cross-coupling methods like Suzuki or Stille coupling. These reactions are instrumental in the synthesis of conjugated polymers and oligomers, which are the cornerstone of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Thiophene-containing polymers are well-known for their excellent electronic properties and environmental stability. While specific examples of polymerization using this compound are not widely reported, the general strategy involves the coupling of brominated aromatic compounds to create extended π-conjugated systems. The aldehyde group can be either preserved for post-polymerization functionalization or modified prior to polymerization.

The aldehyde functionality itself can be a site for creating novel polymeric structures. For instance, thiophene-aldehyde derivatives can be polymerized to create materials with reactive side chains, allowing for further chemical modifications to tune the polymer's properties or to graft it onto surfaces.

Computational Studies on Ligand-Receptor Interactions via Molecular Docking

While experimental data on the biological activity of this compound is limited, computational methods such as molecular docking provide a powerful tool to predict its potential interactions with biological targets. These in silico techniques are crucial in modern drug discovery and materials science for screening virtual libraries of compounds and understanding molecular recognition mechanisms.

In Silico Screening and Binding Affinity Predictions with Biological Targets

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound with various proteins and enzymes. The process involves generating a 3D model of the ligand and docking it into the binding site of a target receptor. Scoring functions are then used to estimate the binding free energy, which correlates with the binding affinity.

Given its structure, potential biological targets for this compound could include enzymes where aromatic aldehydes or thiophene-containing molecules are known to bind. For instance, chalcone (B49325) derivatives containing brominated aromatic rings have been studied as inhibitors of tubulin, a key protein in cell division. Molecular docking studies on such compounds can help in understanding the structure-activity relationship and in designing more potent inhibitors. The bromine atom and the aldehyde group are expected to play significant roles in its interactions with biological targets.

Elucidation of Molecular Recognition Mechanisms

Beyond predicting binding affinity, molecular docking can elucidate the specific molecular interactions that govern the binding of a ligand to its receptor. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the aldehyde group can act as a hydrogen bond acceptor, while the thiophene ring can engage in π-stacking and hydrophobic interactions with amino acid residues in the binding pocket of a protein. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Table 3: Potential Molecular Interactions of this compound in a Binding Site

| Functional Group | Potential Interaction Type |

| Aldehyde | Hydrogen Bond Acceptor |

| Thiophene Ring | π-Stacking, Hydrophobic Interactions |

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions |

| Phenyl Ring | π-Stacking, Hydrophobic Interactions |

Q & A

Basic: What are the standard synthetic routes for 3-(5-Bromothiophen-2-yl)benzaldehyde, and what reagents are typically employed?

The synthesis often involves nucleophilic aromatic substitution or cross-coupling reactions. A common approach uses 5-bromothiophene derivatives coupled with benzaldehyde precursors. For example, reactions may employ potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate substitution or coupling steps . Starting materials like 5-bromo-2-hydroxybenzaldehyde and brominated aryl halides are typical precursors. Optimization of solvent polarity and reaction time is critical for yield improvement.

Advanced: How can computational methods like molecular docking be applied to study the interactions of this compound with biological targets?

Pharmacophore modeling and molecular docking (e.g., using AutoDock Vina) can predict binding affinities to enzymes or receptors. For instance, chalcone derivatives with brominated aromatic moieties have been studied as tubulin inhibitors, where docking scores correlate with experimental IC₅₀ values. Researchers should prepare ligand structures (optimized via DFT) and target protein crystal structures (PDB files), then analyze binding poses and interaction energies to guide SAR studies .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- HPLC with UV detection for quantitative purity assessment.

- X-ray crystallography (using SHELXL or WinGX) for absolute structural determination .

- Mass spectrometry (ESI-TOF) for molecular weight validation.

Advanced: What strategies are recommended for resolving contradictory spectroscopic data during structural elucidation?

Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., rotamers) or crystal packing distortions. To resolve these:

- Perform variable-temperature NMR to identify dynamic processes.

- Use high-resolution crystallography (SHELXL refinement) to validate bond lengths/angles .

- Compare computational (DFT-optimized) geometries with experimental data to identify discrepancies .

Basic: What safety precautions are critical when handling brominated aromatic aldehydes in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under a fume hood due to potential respiratory irritation.

- Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent decomposition .

- Follow first-aid protocols for accidental exposure (e.g., 15-minute flushing with water for eye/skin contact) .

Advanced: How does varying substituents on the thiophene ring affect the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Br) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Substituent position also influences regioselectivity:

- Para-bromo groups on the thiophene ring increase stability but may reduce reaction rates due to steric hindrance.

- Meta-substituents can direct coupling to specific positions. Optimization requires screening Pd catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/DMF) .

Basic: What are the primary applications of this compound in organic synthesis and medicinal chemistry research?

- Organic synthesis : Intermediate for heterocyclic compounds (e.g., thiophene-fused quinazolines) via cyclization or oxidation .

- Medicinal chemistry : Precursor for antiviral/anti-inflammatory agents, where the aldehyde group enables Schiff base formation with amine-containing biomolecules .

Advanced: What methodologies are used to optimize reaction yields in the synthesis of halogenated benzaldehyde derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction purification via column chromatography.

- Catalyst screening : CuI or Pd-based catalysts improve Ullmann or Heck coupling efficiencies.

- In situ monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

Basic: How is the crystal structure of this compound determined, and what software tools facilitate this analysis?

Single-crystal X-ray diffraction is standard. Key steps include:

- Data collection on a diffractometer.

- Structure solution via SHELXD (direct methods) or SHELXS (Patterson).

- Refinement using SHELXL for anisotropic displacement parameters . Visualization tools like ORTEP (WinGX suite) generate thermal ellipsoid plots .

Advanced: In SAR studies, how can structural modifications enhance the biological activity of derivatives?

- Electron-withdrawing groups : Introduce -CF₃ or -NO₂ to increase electrophilicity and binding to nucleophilic residues.

- Ring substitution : Adding methoxy (-OCH₃) groups at specific positions can improve solubility and bioavailability.

- Hybrid molecules : Conjugation with chalcone or pyridine moieties enhances interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.